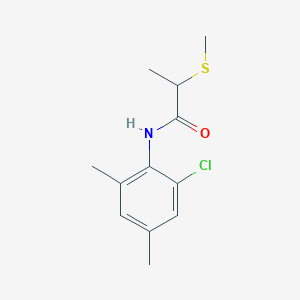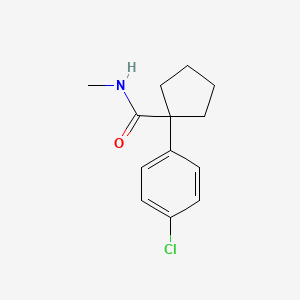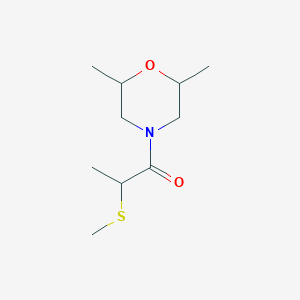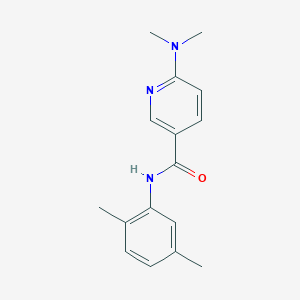
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide, also known as S-amlodipine, is a calcium channel blocker that is commonly used to treat hypertension and angina. It is a chiral compound, with the S enantiomer being the active form. S-amlodipine has several advantages over other calcium channel blockers, including a longer half-life and greater selectivity for vascular smooth muscle cells.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide works by blocking the influx of calcium ions into vascular smooth muscle cells, resulting in vasodilation and decreased peripheral resistance. This leads to a reduction in blood pressure and improved blood flow to the heart and other organs.
Biochemical and Physiological Effects
In addition to its effects on blood pressure and vascular function, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been found to have other biochemical and physiological effects. It has been shown to improve lipid metabolism and reduce oxidative stress in animal models. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and predictable pharmacokinetics. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide is relatively stable and can be easily synthesized or obtained commercially.
However, there are also some limitations to the use of N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide in laboratory experiments. It is a highly specific compound that may not be suitable for all research applications. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has a relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide. One area of interest is the role of N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, there is ongoing research on the use of N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide in combination with other drugs for the treatment of hypertension and other cardiovascular diseases. Finally, there is interest in developing new methods for synthesizing N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide and other chiral compounds, which could have implications for drug development and manufacturing.
Métodos De Síntesis
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide can be synthesized using a variety of methods, including asymmetric synthesis and resolution. The most commonly used method involves the resolution of racemic amlodipine using chiral reagents or chromatography. This results in the separation of the S and R enantiomers, with the S enantiomer being used for therapeutic purposes.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been extensively studied for its effects on cardiovascular health. It has been shown to reduce blood pressure and improve endothelial function in patients with hypertension. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been found to have beneficial effects on cardiac function and remodeling in patients with heart failure.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-7-5-8(2)11(10(13)6-7)14-12(15)9(3)16-4/h5-6,9H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDUYIRFUEPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)

![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)



